2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline
Description
Properties
Molecular Formula |
C13H18F3N3 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3 |
InChI Key |
GMOSMAVLEJAOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Traditional Batch Synthesis
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Traditional Batch | Piperazine, trifluoropropyl halide, 2-nitroaniline derivatives, reducing agents | Simple setup, widely accessible reagents | Longer reaction times, batch variability | 60-80 |
| Continuous Flow | Same reagents, continuous flow reactor setup | High control, safer fluorinated handling, scalable | Requires specialized equipment | 75-90 |
| Intermediate Route | Piperazine salts, protected anilines | Improved selectivity, easier purification | Additional synthetic steps | 65-85 |
Research Findings and Optimization Insights
- The trifluoropropyl moiety’s steric and electronic effects necessitate optimization of alkylation conditions to avoid over-alkylation or side reactions.
- Solvent choice critically affects reaction rates and product purity; polar aprotic solvents like DMF or DMSO are preferred for nucleophilic aromatic substitution steps.
- Catalytic hydrogenation for nitro reduction is favored for its mild conditions and high selectivity, minimizing degradation of the trifluoropropyl group.
- Continuous flow methods have shown improved reproducibility and higher throughput, making them suitable for industrial-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily via electrophilic attack due to the electron-donating aniline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, reflux | Quinone derivatives |
| CrO₃ | HCl, aqueous | Oxidized piperazine derivatives |
The trifluoropropyl group enhances stability during oxidation, though over-oxidation may lead to ring cleavage or loss of functional groups.
Substitution Reactions
The piperazine ring and aniline nitrogen provide nucleophilic sites for substitution. Reactions include:
-
Nucleophilic aromatic substitution : Fluorine atoms on the trifluoropropyl group direct substitution at the para position of the aniline ring.
-
Alkylation/arylation : The piperazine nitrogen undergoes alkylation with alkyl halides or aryl halides under basic conditions .
For example, condensation with benzaldehyde derivatives forms aldimines (Schiff bases), as seen in analogous fluorinated systems .
Industrial Production
Continuous flow chemistry is employed for large-scale synthesis, utilizing automated systems for reaction monitoring and optimization. This method enhances safety and efficiency during multi-step processes.
Key Challenges and Considerations
-
Stability : The trifluoropropyl group increases chemical stability but may hinder steric flexibility during reactions .
-
Regioselectivity : Substitution at the aniline ring requires careful control to avoid off-target modifications .
This compound’s reactivity highlights its versatility in medicinal chemistry and materials science, with ongoing research focusing on optimizing reaction conditions for therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure is conducive to binding with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine ring facilitates binding to receptors or enzymes. This combination can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Molecular Formula : C₁₃H₁₈F₃N₃
- Key Features: A trifluoromethyl group is attached to the aniline ring, while a methylpiperazinylmethyl group is linked to the 4-position. Higher molecular weight (273.297 g/mol) compared to the main compound.
- Applications : Used in advanced drug synthesis, particularly for kinase inhibitors .
2-[4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazin-1-yl]aniline
- Molecular Formula : C₂₀H₂₇N₃O₂
- Key Features :
- A dimethoxyphenethyl group replaces the trifluoropropan-2-yl substituent.
- Methoxy groups increase polarity and solubility but reduce lipophilicity.
- Larger molecular weight (341.45 g/mol) due to the bulky phenethyl chain.
- Applications : Explored for serotonin receptor modulation due to its structural resemblance to psychoactive compounds .
2-(4-Benzyl-piperazin-1-yl)aniline
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline
- Molecular Formula : C₁₆H₂₆N₄O
- Key Features: Incorporates a morpholinoethyl group, adding hydrogen-bonding capacity via the oxygen atom. Increased polarity compared to the trifluoropropan-2-yl analog. Molecular weight of 290.41 g/mol.
- Applications : Studied for antimicrobial activity due to its mixed polar/apolar properties .
2-(4-Methylpiperazin-1-yl)aniline
- Molecular Formula : C₁₁H₁₇N₃
- Key Features :
- Minimalist structure with a methyl group on piperazine.
- Lower molecular weight (191.28 g/mol) and reduced steric hindrance.
- Absence of fluorine limits its electron-withdrawing effects.
- Applications : Precursor for antimalarial and antiviral agents .
Structural and Functional Analysis
Electronic Effects
- Fluorinated Groups : The trifluoropropan-2-yl group in the main compound and the trifluoromethyl group in ’s analog create strong electron-withdrawing effects, enhancing stability and interaction with electron-rich biological targets.
- Non-Fluorinated Groups: Benzyl () and methyl () substituents lack this effect, resulting in weaker binding affinities in vitro .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | PSA* (Ų) |
|---|---|---|---|
| 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline | ~245.22 (estimated) | 2.8 | 45.2 |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 273.30 | 3.1 | 41.5 |
| 2-[4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazin-1-yl]aniline | 341.45 | 2.5 | 58.7 |
| 2-(4-Benzyl-piperazin-1-yl)aniline | 267.37 | 3.4 | 38.9 |
| 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline | 290.41 | 1.9 | 62.3 |
| 2-(4-Methylpiperazin-1-yl)aniline | 191.28 | 1.2 | 49.8 |
*LogP: Partition coefficient (lipophilicity); PSA: Polar Surface Area.
Biological Activity
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline, commonly referred to as TFP, is a chemical compound with significant biological activity. This compound is characterized by its unique structure, which includes a trifluoropropane moiety and a piperazine ring. The molecular formula is C13H17F3N2, and it has been shown to exhibit various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H17F3N2 |
| Melting Point | 102-106 °C |
| Boiling Point | 364.74 °C |
| Solubility | Soluble in ethanol, methanol; insoluble in water |
| Vapor Pressure | Moderate to high |
TFP is a white crystalline solid that is utilized in various scientific applications due to its stability and solubility characteristics.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : TFP has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Studies have shown that TFP can reduce inflammation in animal models, suggesting potential applications in treating inflammatory conditions.
- Analgesic Properties : The compound has been evaluated for its pain-relieving effects, contributing to its profile as a potential therapeutic agent.
TFP acts primarily as a ligand that binds to specific protein targets within biological systems. Its interaction with these targets can modulate various signaling pathways, contributing to its pharmacological effects. Further research is needed to elucidate the precise mechanisms involved.
Toxicity and Safety
According to available data, TFP exhibits low toxicity levels in laboratory settings. It is not classified as a carcinogen and poses minimal risk when handled appropriately. However, due to its high vapor pressure, precautions should be taken to avoid inhalation.
Applications in Drug Discovery
TFP serves as a valuable building block in the synthesis of various therapeutic agents. Its derivatives are being explored for:
- Antipsychotic and Antidepressant Drugs : The structural features of TFP make it suitable for modification into compounds targeting psychiatric disorders.
- Antiviral Agents : Ongoing research aims to explore its efficacy against viral infections.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of TFP against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations.
-
Anti-inflammatory Research :
- In an animal model of arthritis, TFP administration resulted in reduced joint swelling and pain scores compared to control groups, highlighting its potential use in treating inflammatory diseases.
Current Research Trends
The current state of research on TFP is dynamic, with ongoing studies focusing on:
- Synthetic Pathways : Developing new methods for synthesizing TFP and its derivatives.
- Biological Activity Exploration : Investigating additional pharmacological effects and potential therapeutic applications.
Future Directions
Future research may focus on:
- Clinical Trials : Initiating trials to assess the safety and efficacy of TFP-based therapies in human populations.
- Structural Modifications : Exploring analogs of TFP that could enhance its biological activity or reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic aromatic substitution between 2-chloroaniline derivatives and 1,1,1-trifluoropropan-2-yl-piperazine. Optimization of solvents (e.g., DMF, ethanol) and bases (e.g., K₂CO₃) is critical. For example, similar compounds like 4-(4-methylpiperazin-1-yl)aniline are synthesized via nitro-group reduction after substitution . Catalytic hydrogenation with Pd/C (5–10% mole ratio) or hydrazine monohydrate can reduce nitro intermediates to the final aniline .
Q. How can crystallographic data for this compound be obtained, and which software is suitable for structural refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement due to their robustness and compatibility with high-resolution data. For macromolecules, SHELXPRO interfaces with other crystallography suites. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What analytical techniques are recommended for purity assessment?
- Methodology : Combine HPLC (C18 column, UV detection at 254 nm) with mass spectrometry for impurity profiling. Nuclear Magnetic Resonance (¹H/¹³C NMR) and elemental analysis validate structural integrity. For fluorinated analogs, ¹⁹F NMR is essential to confirm trifluoropropyl substitution .
Advanced Research Questions
Q. How does the trifluoropropyl group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?
- Methodology : Computational studies (DFT calculations) using Gaussian or ORCA software can map electrostatic potential surfaces to assess electron-withdrawing effects. Compare LogP values (via HPLC) with non-fluorinated analogs to quantify hydrophobicity changes. Fluorine’s electronegativity often enhances metabolic stability and receptor binding, as seen in heptafluoroisopropyl derivatives .
Q. What strategies resolve contradictions in reported synthetic yields for piperazine-aniline derivatives?
- Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via Design of Experiments (DoE). For example, reports a two-step synthesis (substitution followed by reduction), while uses hydrazine-mediated reduction. Compare side-product profiles using LC-MS to identify optimal pathways .
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
- Methodology : Synthesize analogs with modified piperazine substituents (e.g., methyl, phenyl) and test against kinase panels (e.g., Eurofins KinaseProfiler). Molecular docking (AutoDock Vina) into ATP-binding pockets of target kinases (e.g., EGFR, VEGFR) predicts binding modes. Cross-validate with SPR-based binding assays .
Q. What computational models predict the compound’s solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
